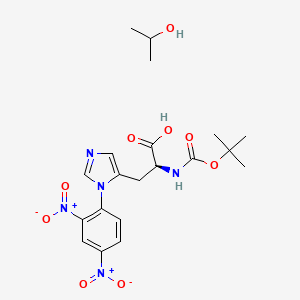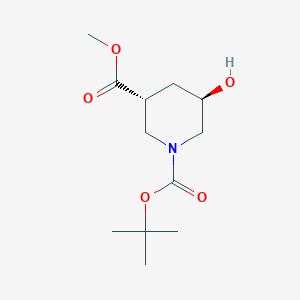
2-(2-Methylpropyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. The presence of the nitrogen atom in the ring structure makes azetidines valuable in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines can be achieved through various methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via the aza Paternò–Büchi reaction, a [2+2] cycloaddition reaction between imines and alkenes .
Industrial Production Methods: Industrial production of azetidines often involves the use of metal catalysts and high-pressure conditions to facilitate the cyclization reactions. The use of microwave irradiation and electrocatalytic methods has also been explored to improve yield and efficiency .
化学反応の分析
Types of Reactions: 2-(2-Methylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where azetidines react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed.
Major Products:
Oxidation: Produces azetidine oxides.
Reduction: Forms primary or secondary amines.
Substitution: Yields various substituted azetidines depending on the nucleophile used.
科学的研究の応用
2-(2-Methylpropyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Industry: Utilized in the synthesis of polymers and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-(2-Methylpropyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The ring strain in azetidines facilitates the cleavage of the N–C bond, leading to the formation of reactive intermediates that can interact with biological molecules . This interaction can inhibit enzyme activity or modify protein structures, resulting in various biological effects .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Comparison: 2-(2-Methylpropyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. Unlike aziridines, it is easier to handle and less prone to decomposition. Compared to pyrrolidines, it offers higher reactivity, making it suitable for specific synthetic applications .
特性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC名 |
2-(2-methylpropyl)azetidine |
InChI |
InChI=1S/C7H15N/c1-6(2)5-7-3-4-8-7/h6-8H,3-5H2,1-2H3 |
InChIキー |
DIHCBVQNXFTSMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065721.png)
![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)
![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)

![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13065751.png)



![tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B13065803.png)
![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)


